molecular formula C15H15ClN6OS2 B12711025 Carbonothioic dihydrazide, N''-(((2-chlorophenyl)amino)thioxomethyl)-N'''-((1E)-1-(1-oxido-2-pyridinyl)ethylidene)- CAS No. 140835-43-4

Carbonothioic dihydrazide, N''-(((2-chlorophenyl)amino)thioxomethyl)-N'''-((1E)-1-(1-oxido-2-pyridinyl)ethylidene)-

Cat. No.: B12711025
CAS No.: 140835-43-4
M. Wt: 394.9 g/mol
InChI Key: DWYDXNYGCPABIZ-OWYUXPLGSA-N
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Description

Carbonothioic dihydrazide, N’‘-(((2-chlorophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(1-oxido-2-pyridinyl)ethylidene)- is a complex organic compound that features a combination of thiosemicarbazide and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonothioic dihydrazide, N’‘-(((2-chlorophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(1-oxido-2-pyridinyl)ethylidene)- typically involves the reaction of thiosemicarbazide derivatives with pyridine-based aldehydes or ketones. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Catalyst: Acidic or basic catalysts
  • Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems may also be employed to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Carbonothioic dihydrazide, N’‘-(((2-chlorophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(1-oxido-2-pyridinyl)ethylidene)- can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones

    Reduction: Formation of corresponding amines or hydrazines

    Substitution: Nucleophilic substitution reactions at the pyridine or phenyl rings

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its interaction with biological targets can provide insights into its potential therapeutic applications.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties can be leveraged to create products with enhanced performance characteristics.

Mechanism of Action

The mechanism by which Carbonothioic dihydrazide, N’‘-(((2-chlorophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(1-oxido-2-pyridinyl)ethylidene)- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Thiosemicarbazide derivatives
  • Pyridine-based compounds
  • Hydrazone derivatives

Uniqueness

What sets Carbonothioic dihydrazide, N’‘-(((2-chlorophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(1-oxido-2-pyridinyl)ethylidene)- apart from similar compounds is its unique combination of functional groups

Properties

CAS No.

140835-43-4

Molecular Formula

C15H15ClN6OS2

Molecular Weight

394.9 g/mol

IUPAC Name

(3E)-1-(2-chlorophenyl)-3-[[[(1E)-1-(1-hydroxypyridin-2-ylidene)ethyl]amino]carbamothioylimino]thiourea

InChI

InChI=1S/C15H15ClN6OS2/c1-10(13-8-4-5-9-22(13)23)18-20-15(25)21-19-14(24)17-12-7-3-2-6-11(12)16/h2-9,18,23H,1H3,(H,17,24)(H,20,25)/b13-10+,21-19+

InChI Key

DWYDXNYGCPABIZ-OWYUXPLGSA-N

Isomeric SMILES

C/C(=C\1/C=CC=CN1O)/NNC(=S)/N=N/C(=S)NC2=CC=CC=C2Cl

Canonical SMILES

CC(=C1C=CC=CN1O)NNC(=S)N=NC(=S)NC2=CC=CC=C2Cl

Origin of Product

United States

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